An In-depth Technical Guide to the Chemical Properties of 5-Bromopyridine-2,3-dicarboxylic acid
An In-depth Technical Guide to the Chemical Properties of 5-Bromopyridine-2,3-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromopyridine-2,3-dicarboxylic acid, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.
Introduction: The Strategic Importance of 5-Bromopyridine-2,3-dicarboxylic acid
5-Bromopyridine-2,3-dicarboxylic acid (CAS No. 98555-51-2) is a substituted pyridine derivative that has garnered significant attention as a versatile intermediate in the synthesis of complex heterocyclic compounds.[1] Its structure, featuring a pyridine ring functionalized with a bromine atom and two adjacent carboxylic acid groups, offers a unique combination of reactive sites. This trifunctional scaffold allows for sequential and regioselective modifications, making it an invaluable tool for constructing diverse molecular architectures, particularly in the pursuit of novel therapeutic agents.[1][2]
The pyridine nucleus is a common motif in a vast array of pharmaceuticals, and the strategic incorporation of a bromine atom provides a handle for modern cross-coupling reactions, enabling the facile introduction of various aryl, heteroaryl, and alkyl substituents.[2] The two carboxylic acid moieties, in turn, can be converted into a range of functional groups, including esters, amides, and anhydrides, or can participate in cyclization reactions to form fused ring systems. This multifaceted reactivity profile underscores the strategic importance of 5-Bromopyridine-2,3-dicarboxylic acid in drug discovery and materials science.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a compound is paramount for its effective utilization in research and synthesis.
Physicochemical Properties
The physical and chemical characteristics of 5-Bromopyridine-2,3-dicarboxylic acid are summarized in the table below. These properties are crucial for determining appropriate solvents for reactions and purification, as well as for understanding its stability and handling requirements.
| Property | Value | Reference(s) |
| CAS Number | 98555-51-2 | [3] |
| Molecular Formula | C₇H₄BrNO₄ | [3] |
| Molecular Weight | 246.01 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 165 °C | [4] |
| Predicted pKa | -3.18 ± 0.10 | [5] |
| Solubility | Soluble in 180 parts water, alkalies; slightly soluble in alcohol; almost insoluble in ether or benzene (for the parent pyridine-2,3-dicarboxylic acid). | [] |
Note: Some of the data, particularly the pKa, are predicted values. Experimental determination is recommended for precise applications.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted): A predicted ¹H NMR spectrum in DMSO-d₆ shows the following key signals[5]:
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δ 12.50 (s, 1H): This singlet corresponds to the acidic protons of the two carboxylic acid groups.
-
δ 8.90 (d, J = 2.1 Hz, 1H): This doublet is attributed to one of the aromatic protons on the pyridine ring.
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δ 8.43 (d, J = 2.1 Hz, 1H): This doublet corresponds to the other aromatic proton on the pyridine ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The electron-withdrawing effects of the bromine and carboxylic acid groups will significantly influence the chemical shifts of the pyridine ring carbons.
Infrared (IR) Spectroscopy: The IR spectrum of 5-Bromopyridine-2,3-dicarboxylic acid would be characterized by:
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A broad O-H stretching band from the carboxylic acid groups, typically in the range of 3300-2500 cm⁻¹.
-
A strong C=O stretching band from the carboxylic acid groups, expected around 1700-1725 cm⁻¹.
-
C-Br stretching vibrations, which are typically found in the fingerprint region.
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and the isotopic pattern characteristic of a bromine-containing compound (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio).
Synthesis and Purification
The synthesis of 5-Bromopyridine-2,3-dicarboxylic acid can be approached through the oxidation of a suitably substituted precursor. A common strategy for the synthesis of pyridine-2,3-dicarboxylic acids involves the oxidation of quinoline derivatives.[7][8]
Synthetic Pathway: Oxidation of 5-Bromoquinoline
A plausible and effective synthetic route to 5-Bromopyridine-2,3-dicarboxylic acid is the oxidation of commercially available 5-bromoquinoline.
Caption: Workflow for the purification of 5-Bromopyridine-2,3-dicarboxylic acid.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 5-Bromopyridine-2,3-dicarboxylic acid stems from the distinct reactivity of its three functional groups.
Reactivity of the Bromine Atom
The bromine atom at the 5-position is a key site for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. [2]This allows for the introduction of a wide range of substituents, making it a cornerstone for library synthesis in drug discovery.
Common Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or vinyl-pyridine derivatives.
-
Heck Coupling: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form aminopyridine derivatives.
Caption: Key cross-coupling reactions at the bromine position.
Reactivity of the Dicarboxylic Acid Moiety
The two adjacent carboxylic acid groups can undergo a variety of transformations, either individually or in concert.
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding diesters. [1]* Amide Formation: Reaction with amines, often activated by coupling agents, to yield diamides.
-
Anhydride Formation: Dehydration, typically with acetic anhydride or other dehydrating agents, to form the cyclic 5-bromopyridine-2,3-dicarboxylic anhydride. This anhydride is a highly reactive intermediate for further functionalization.
-
Reduction: Reduction of one or both carboxylic acid groups to the corresponding alcohols.
-
Decarboxylation: Selective removal of one or both carboxylic acid groups under specific conditions.
Application in the Synthesis of Pharmaceutical Scaffolds
The unique structural features of 5-Bromopyridine-2,3-dicarboxylic acid make it an attractive starting material for the synthesis of various pharmaceutical scaffolds. For instance, pyridine-based structures are common in kinase inhibitors, where the pyridine nitrogen can form crucial hydrogen bonds within the ATP-binding site of the enzyme. [2]The ability to introduce diverse substituents at the 5-position via cross-coupling allows for the fine-tuning of inhibitor potency and selectivity.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Bromopyridine-2,3-dicarboxylic acid.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Bromopyridine-2,3-dicarboxylic acid is a highly versatile and valuable building block for organic synthesis and medicinal chemistry. Its trifunctional nature provides a wealth of opportunities for the construction of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to effectively harness its potential in their scientific endeavors.
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United States Patent. University of Toledo. Available at: [Link]
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